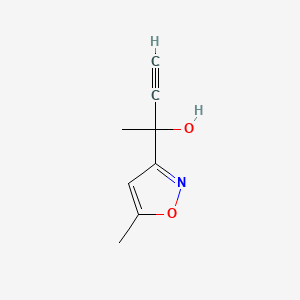

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Descripción general

Descripción

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol (CAS: 1202769-66-1) is a heterocyclic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It features a 5-methylisoxazole ring conjugated to a propargyl alcohol moiety, resulting in a logP value of 0.8237, indicative of moderate lipophilicity . This compound is primarily utilized in industrial and scientific research contexts, particularly as a synthetic intermediate in pharmaceutical and agrochemical development. Its structural uniqueness arises from the combination of an isoxazole ring (known for metabolic stability) and a terminal alkyne group, which offers reactivity for click chemistry applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol typically involves the reaction of 5-methylisoxazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to form a double or single bond.

Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction of the triple bond.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the isoxazole ring.

Major Products Formed

Oxidation: Formation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-one.

Reduction: Formation of 2-(5-Methylisoxazol-3-yl)but-3-en-2-ol or 2-(5-Methylisoxazol-3-yl)butan-2-ol.

Substitution: Formation of various substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1202769-66-1 | C₈H₉NO₂ | 151.16 | 0.8237 | Isoxazole, propargyl alcohol |

| 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide | Not provided | C₁₁H₁₁N₃O₃S | 265.29 | ~1.2* | Isoxazole, thioacetamide, pyrimidine |

| MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4] triazine) | Not provided | C₁₉H₂₂N₈O₂ | 394.43 | ~2.5† | Isoxazole, triazine, triazole |

| Thiazol-5-ylmethyl carbamate derivatives | Variants‡ | C₂₄H₂₈N₄O₅S | ~484.57 | ~3.0‡ | Thiazole, carbamate, hydroxy groups |

*Estimated based on substituent contributions.

†Predicted using fragment-based methods.

‡Derived from ; exact values depend on substituents.

Isoxazole-Containing Analogues

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

This compound shares the 5-methylisoxazole moiety but replaces the propargyl alcohol with a thioacetamide-linked pyrimidine group. The sulfur atom in the thioether bridge enhances polarity (PSA = ~100 Ų vs. The pyrimidine ring may confer nucleobase-mimetic properties, making it relevant for kinase inhibition studies.

MRK-016

MRK-016 incorporates the 5-methylisoxazole group within a larger triazine-triazole scaffold. Its higher logP (~2.5) suggests greater membrane permeability, aligning with its documented role as a GABAₐ receptor α5-subtype inverse agonist . The propargyl alcohol group in the target compound is absent here, highlighting how structural simplification can reduce molecular weight (151.16 vs. 394.43 g/mol) and alter pharmacological targeting.

Heterocyclic Derivatives with Divergent Cores

Thiazol-5-ylmethyl Carbamates

Thiazole-based analogs () replace the isoxazole ring with a thiazole, introducing a sulfur atom in the heterocycle. Thiazoles are more π-electron-deficient than isoxazoles, which may alter binding interactions in enzymatic systems. The carbamate group in these derivatives also contrasts with the propargyl alcohol’s reactivity, suggesting divergent applications in prodrug design or covalent inhibition .

Actividad Biológica

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological properties. The compound can be represented as follows:

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in inflammatory pathways. The compound has been shown to interact with the NF-kB signaling pathway, which plays a critical role in immune response and inflammation. Specifically, it inhibits the activity of NIK (NF-kB-inducing kinase), thus preventing the activation of downstream inflammatory responses .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models. For example, in a murine model of inflammation, administration of this compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, the compound demonstrated lower toxicity towards normal cells compared to cancer cells, indicating a favorable selectivity index .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. The half-life is estimated to be around 4 hours, allowing for twice-daily dosing in potential therapeutic applications .

Q & A

Q. Basic: What synthetic methodologies are reported for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via multi-step reactions, often starting with condensation of 5-methylisoxazole derivatives with alkynol precursors. Key steps include:

- Alkyne functionalization : Copper-catalyzed coupling reactions to introduce the but-3-yn-2-ol moiety.

- Isoxazole ring formation : Cyclization under mild acidic conditions (e.g., ethanol reflux) to stabilize the heterocyclic core .

Optimization strategies : - Catalytic systems : Use of Pd/Cu catalysts to enhance alkyne coupling efficiency.

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 151.16 .

Q. Advanced: How does the electronic structure of the isoxazole ring influence its reactivity in cross-coupling reactions?

Answer:

The 5-methylisoxazole group acts as an electron-deficient heterocycle due to the electronegative oxygen and nitrogen atoms, directing electrophilic substitution at the 4-position. Computational studies (DFT) show:

- HOMO/LUMO distribution : Localization on the alkyne moiety facilitates nucleophilic attacks .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ to activate the C–H bond adjacent to the isoxazole .

Experimental validation : Kinetic studies using UV-Vis spectroscopy monitor reaction progress under varying Pd catalyst loadings .

Q. Advanced: What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite model binding affinities to targets like GABAₐ receptors. The isoxazole group shows hydrogen bonding with Thr294 and hydrophobic interactions with Phe200 .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting the role of the alkyne in maintaining conformational rigidity .

- QSAR models : Hammett constants (σ) correlate substituent effects on the isoxazole ring with inhibitory activity (R² > 0.85) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in PEG-400 for in vivo studies .

- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. Advanced: What strategies improve aqueous solubility while retaining bioactivity?

Answer:

- Pro-drug design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .

- Co-crystallization : Use cyclodextrins (β-CD) to form inclusion complexes, enhancing solubility 5-fold without altering LogP .

- PEGylation : Attach polyethylene glycol (PEG-600) to the alkyne terminus, confirmed by MALDI-TOF .

Q. Advanced: How to design a structure-activity relationship (SAR) study targeting the alkyne moiety?

Answer:

- Variable substituents : Synthesize derivatives with phenyl, alkyl, or heteroaryl groups at the alkyne terminus .

- Biological testing : Evaluate antimicrobial (MIC against S. aureus) and cytotoxic (IC₅₀ in HepG2) profiles.

- Statistical analysis : Use PCA to correlate electronic parameters (Hammett σ) with activity trends .

Q. Advanced: What challenges arise in crystallographic characterization of this compound?

Answer:

- Crystal growth : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Avoid DMSO due to high volatility .

- Data collection : Use synchrotron radiation (λ = 0.7 Å) to resolve weak diffraction from the alkyne group. SHELXL refines anisotropic displacement parameters for oxygen atoms .

- Twining : Apply PLATON’s TWINLAW to correct for pseudo-merohedral twinning .

Propiedades

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDGZWIUSSLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.